molecular formula C30H50O B2914469 epi-beta-Amyrin CAS No. 6811-63-8

epi-beta-Amyrin

Cat. No.: B2914469
CAS No.: 6811-63-8
M. Wt: 426.729
InChI Key: JFSHUTJDVKUMTJ-OGQDUQSFSA-N
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Description

Stereochemical Relationships: Epi-beta-Amyrin and Related Isomers

The term "amyrin" typically refers to three closely related isomers: α-amyrin, β-amyrin, and δ-amyrin, all sharing the chemical formula C₃₀H₅₀O. foodb.ca The distinction between these isomers lies in their underlying carbon skeleton and stereochemistry. α-Amyrin possesses an ursane (B1242777) skeleton, while β-amyrin has an oleanane (B1240867) skeleton. foodb.caresearchgate.net These isomers are frequently found together in nature. researchgate.net

This compound is a stereoisomer of β-amyrin. The key structural difference between them is the orientation of the hydroxyl (-OH) group at the C-3 position of the A-ring in the oleanane structure. ebi.ac.ukresearchgate.net In β-amyrin, the hydroxyl group is in the beta (β) position, meaning it projects upwards from the plane of the ring structure. ebi.ac.ukchemicalbook.com Conversely, in this compound, this group is in the alpha (α) position, projecting downwards. This seemingly minor change in the spatial arrangement of a single functional group leads to different chemical and physical properties. For example, in chromatographic studies, β-amyrin was observed to elute earlier than this compound, suggesting a difference in their affinity for the stationary phase. researchgate.net

This stereochemical variation is significant in the context of biosynthesis and chemical synthesis. The synthesis of this compound can be achieved from β-amyrone through a reduction reaction. lookchem.com The table below outlines the key distinctions between this compound and its prominent isomers.

Table 2: Comparison of this compound and Related Isomers

Compound Skeleton Type Position of -OH Group Key Distinguishing Feature
This compound Oleanane Hydroxyl group is in the alpha orientation. researchgate.net
Beta-Amyrin (B1666858) (β-Amyrin) Oleanane Isomeric with this compound; hydroxyl group is in the beta orientation. foodb.caebi.ac.uk

| Alpha-Amyrin (B196046) (α-Amyrin) | Ursane | 3β | Possesses a different carbon skeleton (ursane) compared to the oleanane skeleton of the beta isomers. foodb.caresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22?,23-,24-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSHUTJDVKUMTJ-OWHKACRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@H]1CC(CC2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6811-63-8
Record name Olean-12-en-3-ol, (3alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Structural Elucidation Methodologies for Epi Beta Amyrin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Epi-beta-Amyrin Structural Analysis

NMR spectroscopy is paramount in the structural elucidation of triterpenoids, offering detailed insights into the connectivity and spatial arrangement of atoms within the molecule ub.eduresearchgate.net. For compounds like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

One-dimensional NMR provides the initial spectral fingerprint of a compound. Proton Nuclear Magnetic Resonance (¹H NMR) reveals the different types of protons present, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling, observed as splitting patterns) semanticscholar.orgnih.govmdpi.commdpi.com. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization states (e.g., quaternary carbons, methylene (B1212753) carbons, methine carbons, and methyl carbons) semanticscholar.orgmdpi.commdpi.comspectrabase.com.

For beta-amyrin (B1666858), a closely related isomer to this compound, characteristic signals include:

Table 1: Key ¹H NMR Chemical Shifts (δ in ppm) for Beta-Amyrin in CDCl₃

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment (Example) Source
H-3 ~3.22-3.24 dd Proton attached to C-3 bearing hydroxyl group nih.govmdpi.commdpi.com
H-12 ~5.18 t Olefinic proton at C-12 nih.govmdpi.commdpi.com

Table 2: Key ¹³C NMR Chemical Shifts (δ in ppm) for Beta-Amyrin in CDCl₃

Carbon Type Chemical Shift (δ, ppm) Assignment (Example) Source
C-3 ~79.0 Carbon bearing hydroxyl group mdpi.commdpi.comspectrabase.com
C-12 ~121.7-121.89 Olefinic carbon mdpi.commdpi.comnih.gov
C-13 ~145.2-145.35 Olefinic carbon mdpi.commdpi.comnih.gov
C-29 ~33.3 Methyl-bearing carbon mdpi.commdpi.com

The subtle stereochemical differences between this compound and beta-amyrin can manifest as slight variations in these chemical shifts, particularly for protons and carbons near the stereogenic center, making 2D NMR techniques essential for definitive assignments ub.eduresearchgate.net.

2D NMR experiments are critical for establishing atom-to-atom connectivity and confirming structural assignments ub.eduresearchgate.netmdpi.comneliti.com.

APT (Attached Proton Test) and DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, complementing the ¹³C NMR data ub.eduiomcworld.com.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify spin systems and establish connectivity within proton networks ub.edumdpi.comneliti.comiomcworld.com.

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) experiments correlate protons directly bonded to carbons, mapping the ¹H and ¹³C spectra and confirming ¹H-¹³C one-bond connectivities ub.edumdpi.comneliti.comiomcworld.com.

TOCSY (Total Correlation Spectroscopy) identifies all protons within a coupled spin system, even if they are not directly coupled to each other, aiding in the assignment of complex proton networks ub.edumdpi.comiomcworld.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons, which is crucial for determining relative stereochemistry mdpi.comiomcworld.com.

These combined techniques allow for the unambiguous assignment of all signals and the confirmation of the triterpenoid (B12794562) framework, including the precise location of functional groups and the stereochemistry at chiral centers, which is vital for distinguishing this compound from its isomers.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, offering complementary data for structural elucidation mdpi.comcifor-icraf.orgnih.gov.

ESI-MS is a soft ionization technique often coupled with liquid chromatography (LC-ESI-MS) ub.edumdpi.com. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, allowing for the determination of the molecular weight. Fragmentation can occur, providing insights into the structure, such as the loss of water molecules from the hydroxyl group in triterpenoids mdpi.com.

Electron Ionization (EI) is a more energetic ionization method that often leads to extensive fragmentation, yielding characteristic patterns that can serve as a molecular "fingerprint" semanticscholar.orgcifor-icraf.orggummastic.gr. High-resolution EI-MS (HR-EI-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition (e.g., C₃₀H₅₀O for amyrins) nih.govnist.gov.

Key fragmentation pathways for amyrin-type triterpenoids often involve the retro-Diels-Alder (RDA) fragmentation of ring C, producing characteristic fragment ions. For beta-amyrin and related compounds, common fragment ions observed include those at m/z ~189 and ~203, which can help differentiate between ursane (B1242777) (alpha-amyrin type) and oleanane (B1240867) (beta-amyrin type) skeletons cifor-icraf.orgnih.govgummastic.gr.

Table 3: Key Mass Spectrometric Fragmentation Ions (m/z) for Amyin-type Triterpenoids

Ion Type / Fragment m/z Value Origin / Significance Source
Molecular ion ([M]⁺) ~426 Elemental composition C₃₀H₅₀O semanticscholar.orgnih.govnist.gov
Fragment Ion ~189 Characteristic fragment, often related to RDA cifor-icraf.orgnih.govgummastic.gr
Fragment Ion ~203 Characteristic fragment, often related to RDA cifor-icraf.orgnih.govgummastic.gr
Fragment Ion ~163 Characteristic fragment, often related to RDA gummastic.gr
Fragment Ion ~257 Characteristic fragment nih.govgummastic.gr

The specific fragmentation patterns can be influenced by subtle structural differences, making MS a valuable tool in conjunction with NMR for isomer identification.

Vibrational and Computational Spectroscopy for this compound

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Computational spectroscopy methods, such as Density Functional Theory (DFT), can predict spectral properties, aiding in the interpretation of experimental data and the validation of proposed structures.

Infrared (IR) Spectroscopy: IR spectroscopy detects the absorption of infrared radiation by molecular vibrations. For beta-amyrin, characteristic absorption bands include those for the hydroxyl group (O-H stretch), C-H stretching vibrations, and the C=C double bond semanticscholar.orgnih.gov.

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Beta-Amyrin

Functional Group Absorption Band (cm⁻¹) Significance Source
O-H stretch ~3253-3510 (broad) Hydroxyl group semanticscholar.orgnih.gov
C-H stretch ~2904 Alkane C-H bonds semanticscholar.org

Computational Spectroscopy: Computational methods, including DFT calculations, are increasingly used to predict NMR chemical shifts, IR frequencies, and mass spectral fragmentation patterns researchgate.netnih.govspringernature.comacs.org. By comparing these predicted spectra with experimental data, researchers can validate proposed structures, assign complex spectral signals, and even resolve ambiguities in structural assignments. For complex molecules like triterpenoids, these methods can help differentiate between closely related isomers by predicting subtle spectral differences that might arise from stereochemical variations, thereby supporting the definitive identification of this compound.

Compound List

this compound

Beta-Amyrin

Alpha-Amyrin (B196046)

11-oxo-epi-β-amyrin

Oleanolic acid

Erythrodiol

Lupeol (B1675499)

Ursolic acid

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within organic molecules by analyzing their absorption of infrared radiation, which corresponds to specific molecular vibrations leibniz-fli.de. For amyrin compounds, FTIR provides characteristic spectral fingerprints that aid in structural confirmation and differentiation. Studies on beta-amyrin, a closely related isomer, reveal key absorption bands indicative of its triterpenoid structure. These include a broad band for hydroxyl group (O-H) stretching, typically observed between 3300-3500 cm⁻¹ leibniz-fli.deub.eduresearchgate.netmdpi.com. Aliphatic C-H stretching vibrations, characteristic of the numerous methylene and methyl groups in the pentacyclic structure, appear in the 2800-3000 cm⁻¹ range leibniz-fli.deub.eduresearchgate.netmdpi.com. The presence of an olefinic double bond (C=C) is often detected around 1650 cm⁻¹ ub.edu. Furthermore, C-O-C stretching vibrations related to the hydroxyl group and the cyclic ether linkages are typically found in the 1000-1300 cm⁻¹ region researchgate.netmdpi.com. FTIR analysis has been instrumental in confirming the molecular structures of synthesized amyrin derivatives, underscoring its utility in the characterization of these complex natural products researchgate.net. While specific FTIR data for this compound may not be as extensively published as for beta-amyrin, the general principles and characteristic absorption bands identified for beta-amyrin are directly applicable to the structural elucidation of this compound and other amyrin isomers.

Data Table: FTIR Spectroscopy of Amyrin Isomers

Functional GroupCharacteristic VibrationWavenumber (cm⁻¹)Citation(s)
Hydroxyl (O-H)Stretching3300-3500 leibniz-fli.deub.eduresearchgate.netmdpi.com
C-H (Aliphatic)Stretching2800-3000 leibniz-fli.deub.eduresearchgate.netmdpi.com
C=C (Olefinic)Stretching~1650 ub.edu
C-O-CStretching1000-1300 researchgate.netmdpi.com

Raman Spectroscopy and Density Functional Theory (DFT) Calculations for Molecular Arrangement

Raman spectroscopy, a vibrational spectroscopic technique that relies on inelastic light scattering, offers complementary information to FTIR by probing molecular vibrations sensitive to structural nuances horiba.comrenishaw.comnih.gov. When combined with Density Functional Theory (DFT) calculations, it becomes a powerful tool for understanding molecular arrangement, conformation, and the subtle structural differences between isomers, such as those found within the amyrin family. Research has extensively utilized this combined approach to study amyrins, including their aggregation behavior and structural characterization researchgate.netnih.govnih.govroyalsocietypublishing.org.

DFT calculations allow for the theoretical prediction of vibrational spectra and the optimization of molecular geometries, providing a framework for interpreting experimental Raman data. Studies on amyrin isomers have revealed that these pentacyclic triterpenoids tend to form aggregates through non-electrostatic interactions researchgate.netnih.gov. Specifically, DFT optimizations suggest that trigonal trimeric aggregations are particularly stable, especially in mixed samples of alpha- and beta-amyrin researchgate.netnih.govnih.gov.

Crucially, the combined Raman spectroscopy and DFT methodology has been instrumental in identifying spectral features that differentiate amyrin isomers. For instance, a specific Raman band shoulder, designated as 'c'', observed around 590 cm⁻¹, has been linked to C-C-C scissoring vibrations within the E ring of the amyrin structure nih.gov. This region is significant because the methyl groups that distinguish alpha- and beta-amyrin are located in this ring, making this vibrational mode highly sensitive to isomeric variations and molecular packing nih.gov. The ability to correlate these spectral fingerprints with DFT-predicted vibrational modes allows for precise structural assignments. This advanced analytical approach is vital for characterizing less common amyrin isomers, such as this compound, which might be overlooked by less sophisticated methods due to their structural subtleties acs.org. Furthermore, the integration of Raman spectroscopy and DFT has led to the development of quantitative models, enabling the determination of isomer ratios in mixtures, thereby enhancing the accuracy of structural analysis researchgate.netnih.gov.

Data Table: Raman Spectroscopy and DFT Findings for Amyrin Isomers

Feature/TechniqueObservation/FindingSignificance for this compound StructureCitation(s)
Raman SpectroscopyIdentification of specific vibrational bands, e.g., a band shoulder (c') at ~590 cm⁻¹Associated with C-C-C scissoring in E ring, sensitive to isomeric differences (α vs β) due to methyl group positions. nih.gov
DFT CalculationsOptimization of molecular geometries and prediction of vibrational frequencies.Provides theoretical basis for experimental Raman spectra, aids in assigning vibrational modes. nih.govresearchgate.netspectroscopyonline.commdpi.com
Combined ApproachModeling of amyrin aggregate stability and arrangement.Suggests trigonal trimeric aggregations are stable, particularly in α:β mixtures (e.g., 1:2 ratio). researchgate.netnih.govnih.gov
Combined ApproachDevelopment of quantitative equations relating spectral features (e.g., c'/c ratio) to β-amyrin concentration in mixtures.Enables precise determination of isomer ratios in samples. researchgate.netnih.gov
DFT CalculationsAnalysis of molecular packing and non-electrostatic interactions.Explains the tendency of amyrins to form ordered aggregates. researchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Catalysis Leading to Epi Beta Amyrin

Precursor Compounds and Initial Steps in Triterpenoid (B12794562) Biosynthesis

The journey to epi-beta-amyrin begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov These five-carbon units are synthesized through the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm and endoplasmic reticulum. researchgate.netnih.gov

Through a series of condensation reactions, two molecules of farnesyl diphosphate (FPP) are joined to form squalene, a 30-carbon linear hydrocarbon. researchgate.net This reaction marks the first committed step towards triterpenoid synthesis. Subsequently, squalene undergoes an epoxidation reaction catalyzed by squalene epoxidase, yielding (3S)-2,3-oxidosqualene. researchgate.netnih.gov This epoxide is the crucial substrate for the next and most complex step in the pathway: cyclization. researchgate.netnih.gov

Oxidosqualene Cyclases (OSCs) and Beta-Amyrin (B1666858) Synthase Mechanisms

The cyclization of the linear 2,3-oxidosqualene into the intricate pentacyclic structure of amyrins is a remarkable feat of biological catalysis, orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comnih.gov These enzymes are pivotal in generating the vast structural diversity of triterpenoids by channeling the cyclization cascade towards different skeletal arrangements. nih.gov Beta-amyrin synthase is a specific OSC that catalyzes the formation of the oleanane (B1240867) skeleton, from which this compound is derived. mdpi.com

The catalytic mechanism of beta-amyrin synthase is a highly sophisticated process that involves a series of carbocationic intermediates. nih.govmdpi.com The enzyme's active site provides a template that pre-folds the 2,3-oxidosqualene substrate into a specific conformation, initiating a cascade of ring-forming reactions. This process generates five rings and eight asymmetric centers in a single, concerted transformation. mdpi.com The catalytic mechanism involves the dammarenyl cation as an intermediate, which then undergoes further rearrangement and ring expansion to form the oleanolyl secondary cation, ultimately leading to the formation of beta-amyrin after deprotonation. nih.gov

The reactions catalyzed by OSCs, including beta-amyrin synthase, are characterized by their complete regio- and stereospecificity. mdpi.com This precision ensures the formation of specific C-C bonds and chiral centers, leading to the correct three-dimensional structure of the triterpenoid skeleton. mdpi.com The enzyme's active site architecture plays a crucial role in stabilizing the cationic intermediates and guiding the cyclization cascade along a specific path, preventing the formation of alternative products. arabidopsis.org This high degree of control is fundamental to the biosynthesis of specific triterpenoids like beta-amyrin.

Significant insights into the catalytic mechanism of beta-amyrin synthase have been gained through site-directed mutagenesis and experiments using substrate analogs. mdpi.com These studies have identified key amino acid residues within the active site that are crucial for product specificity. For instance, a highly conserved MWCYCR motif has been identified at the catalytic center of most β-amyrin synthases. arabidopsis.org Mutational studies have demonstrated that a single amino acid change can dramatically alter the product profile of an OSC. For example, mutating a specific tryptophan residue (Trp259) in the beta-amyrin synthase from Panax ginseng to leucine resulted in the production of lupeol (B1675499) as the major product instead of beta-amyrin. Conversely, changing a leucine to a tryptophan in a lupeol synthase engineered the enzyme to produce beta-amyrin almost exclusively. These findings highlight the critical role of specific residues in stabilizing carbocation intermediates and directing the final deprotonation step.

Enzyme/OrganismMutationOriginal Major ProductNew Major Product(s)Reference
Panax ginseng β-amyrin synthaseW259Lβ-amyrinLupeol, β-amyrin
Olea europaea lupeol synthaseL256WLupeolβ-amyrin
Barbarea vulgaris BvLUP5-GS121Pβ-amyrinα-amyrin
Barbarea vulgaris BvLUP5-PP121Sα-amyrinβ-amyrin

Enzymatic Conversions from Beta-Amyrin to Other Oxidized Triterpenoids (e.g., Oleanolic Acid, Boswellic Acids)

Once beta-amyrin is formed, it can serve as a substrate for a variety of tailoring enzymes, primarily from the cytochrome P450 (CYP450) superfamily, which introduce oxidative modifications to the triterpene scaffold. nih.gov These modifications lead to the production of a diverse array of bioactive compounds, including oleanolic acid and boswellic acids.

The conversion of β-amyrin to oleanolic acid involves a three-step oxidation at the C-28 position. This process is often catalyzed by a single multifunctional CYP450 enzyme belonging to the CYP716A subfamily. The reaction proceeds through the intermediates erythrodiol and oleanolic aldehyde. Enzymes such as CYP716A12 from Medicago truncatula and CYP716A52v2 from Panax ginseng have been identified as β-amyrin 28-oxidases that catalyze this transformation.

Boswellic acids, characteristic compounds of the Boswellia species, are also derived from amyrin precursors. The biosynthesis of β-boswellic acid involves the oxidation of the C-24 methyl group of 3-epi-α-amyrin. This conversion is believed to proceed through alcohol and aldehyde intermediates, catalyzed by cytochrome P450 enzymes.

PrecursorOxidized ProductKey Enzyme(s)Enzyme FamilyPlant SourceReference
β-amyrinOleanolic acidCYP716A52v2Cytochrome P450Panax ginseng
β-amyrinOleanolic acidCYP716A12Cytochrome P450Medicago truncatula
β-amyrinOleanolic acidCYP716A254Cytochrome P450Anemone flaccida
3-epi-α-amyrinβ-boswellic acidCytochrome P450 (putative)Cytochrome P450Boswellia sacra

Genetic Regulation of Beta-Amyrin Biosynthesis (e.g., AtLUP4 Gene Expression)

The biosynthesis of beta-amyrin and its derivatives is tightly regulated at the genetic level to meet the developmental and environmental needs of the plant. The expression of OSC genes, such as beta-amyrin synthase, is often tissue-specific and can be induced by various stimuli.

In pea (Pisum sativum), a gene designated PsBAS1, which encodes a β-amyrin synthase, has been shown to be highly expressed in maturing seeds. Studies on mutants with non-functional PsBAS1 alleles revealed a near-complete absence of saponins (B1172615), which are derivatives of beta-amyrin, in the seeds and other plant tissues. This demonstrates that the expression of this single gene plays a crucial role in controlling the accumulation of these major triterpenoids in pea.

While the outline specifies the AtLUP4 gene from Arabidopsis thaliana, publicly available scientific literature from the conducted searches does not provide specific details on the role of AtLUP4 gene expression in the regulation of beta-amyrin biosynthesis. However, the Arabidopsis genome does contain several genes encoding oxidosqualene cyclases, including a confirmed beta-amyrin synthase (encoded by gene At1g78950), indicating a complex genetic regulation of triterpenoid biosynthesis in this model plant.

Synthetic Strategies for Epi Beta Amyrin and Its Chemical Derivatives

Design and Synthesis of Epi-beta-Amyrin Analogs and Derivatives

Skeletal Rearrangement Products (e.g., Seco-A Derivatives)

Skeletal rearrangement products represent a significant category of modified triterpenes, arising from transformations that alter the fundamental carbon framework of the parent molecule. In the context of amyrin-type triterpenes, including this compound, such rearrangements can be induced by various chemical stimuli, often involving carbocation intermediates. Acid-catalyzed reactions, for instance, can trigger alkyl migrations and ring reorganizations, leading to the formation of isomeric compounds such as δ-amyrin, α-amyrin, and 18-epi-β-amyrin from related lupanyl precursors nih.govrsc.org. These processes underscore the dynamic nature of triterpene skeletons and their susceptibility to structural diversification.

Among the various skeletal rearrangements, the formation of "seco-A" derivatives is particularly noteworthy. The term "seco" indicates a cleavage or opening of a ring, and in "seco-A" derivatives, this refers specifically to the disruption of the A-ring within the pentacyclic triterpene structure researchgate.net. These transformations often involve oxidative cleavage or fragmentation reactions, offering pathways to novel molecular architectures with altered physicochemical properties.

Synthetic Strategies for Seco-A Derivatives

The synthesis of seco-A derivatives has been explored through various methods, including oxidative cleavage and fragmentation reactions of the A-ring researchgate.net. A notable synthetic approach involves a one-pot radical scission–oxidation procedure. This method has been successfully applied to generate a series of novel 3-seco-A derivatives from related amyrin skeletons, specifically α-amyrin and 3-epilupeol acs.orgresearchgate.netacs.org. While these studies focused on α-amyrin and 3-epilupeol, the principles of such synthetic strategies are broadly applicable to the amyrin class, suggesting potential routes for generating seco-A derivatives from this compound as well.

The research employing this one-pot radical scission–oxidation procedure has yielded various seco-A derivatives, such as specific trans-4-hydroxy-l-proline methyl ester derivatives (e.g., 1f and 2f), derivative 1g, and hydroxyl derivative 1c, when starting from α-amyrin (1) and 3-epilupeol (2) respectively acs.orgresearchgate.netacs.org. These synthetic endeavors highlight the capacity to access structurally diverse compounds through targeted skeletal modifications.

Table 1: Synthesis of Seco-A Derivatives from Amyrin Skeletons

Starting Material (Example)Type of DerivativeSynthetic MethodKey Structural Transformation
α-amyrin (1)3-seco-A derivativeOne-pot radical scission–oxidationCleavage of the A-ring
3-epilupeol (2)3-seco-A derivativeOne-pot radical scission–oxidationCleavage of the A-ring
This compound (Potential)Seco-A derivativesSimilar oxidative cleavage methodsCleavage of the A-ring

These synthetic routes to seco-A derivatives underscore the chemical versatility of pentacyclic triterpenes, enabling the exploration of new molecular space through controlled skeletal rearrangements.

Compound List:

this compound

Seco-A Derivatives

α-Amyrin

3-Epilupeol

18-epi-β-amyrin

δ-Amyrin

Germanicol

Advanced Analytical Methodologies for Quantification of Epi Beta Amyrin

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating and quantifying complex mixtures containing amyrins. These techniques leverage differences in physical and chemical properties to isolate individual compounds.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For triterpenoids like amyrins, which have relatively low volatility, derivatization is frequently employed to enhance their volatility and thermal stability, thereby improving chromatographic performance and detection sensitivity ub.edu.

GC-MS allows for the identification of compounds based on their characteristic mass spectra and retention times. Studies have utilized GC-MS to identify and quantify amyrins in various plant matrices. For instance, GC-MS analysis has identified alpha-amyrin (B196046) and beta-amyrin (B1666858) in ethanolic extracts of Clusia minor L. leaves, with beta-amyrin detected at approximately 7.82% scielo.org.mx. Similarly, this technique has been used to identify amyrins, including beta-amyrin, in the leaves of Rhododendron arboreum innovareacademics.in and in the methanol (B129727) extracts of Boswellia species, where beta-amyrin, alpha-amyrin, beta-amyrenone, and alpha-amyrenone (B196044) were identified cifor-icraf.org. GC-MS is also valuable for profiling sterols and terpenoids in plant samples sigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including triterpenoids like amyrins. HPLC, particularly when coupled with Mass Spectrometry (LC-MS), offers high sensitivity and specificity, enabling the identification and quantification of compounds even in complex matrices ub.edu, sigmaaldrich.com.

Various HPLC methods have been developed for the simultaneous determination and quantification of amyrins and related triterpenoids. These methods typically involve reversed-phase columns and specific mobile phase compositions to achieve optimal separation. For example, a reverse-phase HPLC (RP-HPLC) method using an Agilent Zorbax C8 column with a mobile phase of acetonitrile (B52724):water (95:5) at a flow rate of 0.7 mL/min, with detection at 210 nm, yielded retention times of 10.86 min for lupeol (B1675499) and 12.13 min for beta-amyrin globalresearchonline.net. Another RP-HPLC method employed a C18 column with methanol:water (20:80) as the mobile phase, detecting beta-amyrin at a retention time of 12.95 min at 280 nm researchgate.net. Studies have also identified epi-beta-amyrin alongside other amyrins in specific plant resins using HPLC openedition.org, cifor-icraf.org.

LC-MS, combining the separation power of HPLC with the identification capabilities of mass spectrometry, is particularly useful for confirming the identity of amyrins and their isomers, including this compound, by analyzing their mass-to-charge ratios and fragmentation patterns researchgate.net.

The development of RP-HPLC methods for amyrins typically focuses on optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection. Common stationary phases include C18 or C8 columns globalresearchonline.net, researchgate.net. Mobile phases often consist of mixtures of acetonitrile or methanol with water, sometimes with modifiers like acetic acid globalresearchonline.net, mdpi.com, researchgate.net. Detection wavelengths are typically in the UV range, often around 202 nm, 210 nm, or 280 nm, depending on the specific amyrins and other co-eluting compounds globalresearchonline.net, mdpi.com, researchgate.net. Method development aims to resolve amyrins from other plant constituents and from each other, including their isomers like this compound.

Semipreparative HPLC is employed when larger quantities of purified compounds are required, such as for structural elucidation or reference standard preparation. This technique uses larger diameter columns and higher flow rates compared to analytical HPLC. Methods for isolating amyrins have been reported using semipreparative HPLC with C18 columns and various mobile phase gradients or isocratic elutions, often involving acetonitrile and water mixtures globalresearchonline.net, mdpi.com, researchgate.net, nih.gov, cabidigitallibrary.org. For instance, a method utilizing a LiChrospher 100 C18 column with an isocratic elution of H2O-ACN (70:30% v/v) containing 1% acetic acid has been used for the isolation of beta-amyrin mdpi.com. These methods are crucial for obtaining pure amyrins, including this compound, for further characterization and use as analytical standards.

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable qualitative and semi-quantitative techniques for the rapid screening of plant extracts and the identification of compounds based on their Retention Factor (Rf) values ub.edu, researchgate.net. TLC on silica (B1680970) gel plates is commonly used, with mobile phases typically comprising mixtures of non-polar and moderately polar solvents such as toluene, ethyl acetate (B1210297), or dichloromethane (B109758) with methanol or hexane (B92381) ub.edu, researchgate.net, uni-hohenheim.de.

Detection of amyrins on TLC plates often involves visualization reagents like anisaldehyde-sulfuric acid, which produce characteristic colors upon heating, or by scanning densitometry in HPTLC researchgate.net, nih.gov, uni-hohenheim.de. HPTLC, with its higher resolution and sensitivity, is particularly useful for quantitative analysis. A validated HPTLC method has been developed for the quantification of beta-amyrin in Acacia species, using toluene:methanol (9:1) as the mobile phase, derivatization with anisaldehyde, and scanning at 520 nm, yielding an Rf value of 0.58±0.01 for beta-amyrin nih.gov. HPTLC methods have also been developed for the analysis of other triterpenoids, including amyrins, in various plant extracts sigmaaldrich.com, uni-hohenheim.de, mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Analytical Method Validation for this compound Quantification

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. Key validation parameters, often guided by International Council for Harmonisation (ICH) guidelines, include linearity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), precision, specificity, and robustness jetir.org, ujpronline.com, researchgate.net.

Linearity: Assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For beta-amyrin, linearity has been demonstrated over ranges such as 0.10-500.0 µg/mL with correlation coefficients (r²) typically exceeding 0.999 globalresearchonline.net, mdpi.com, researchgate.net.

Sensitivity: LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For beta-amyrin, LOD and LOQ values have been reported in the range of tens of µg/mL researchgate.net.

Precision: Evaluates the agreement between a series of measurements obtained from the same sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variations). For amyrins, precision is typically assessed by calculating the Relative Standard Deviation (RSD), with values generally required to be below 2% globalresearchonline.net, researchgate.net, scielo.br.

Specificity: Ensures that the method can accurately measure the analyte in the presence of other components that may be present in the sample, such as impurities or matrix components jetir.org, ujpronline.com. This is often demonstrated by achieving good resolution between the analyte peak and other peaks in the chromatogram.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage ujpronline.com, scielo.br. For HPTLC methods, robustness can be evaluated by small changes in mobile phase composition, temperature, or incubation time mdpi.com.

These validation parameters are essential for establishing the reliability and suitability of analytical methods for the quantification of this compound and other amyrins in diverse sample matrices.

Natural Distribution and Ecological Significance of Epi Beta Amyrin

Phylogenetic Distribution and Occurrence in Plant Species

Epi-beta-amyrin is a widespread triterpenoid (B12794562), identified in numerous plant species across different families. Its presence contributes to the complex chemical profiles of these organisms.

Specific Plant Families and Genera as Sources

This compound has been isolated and identified from several plant families, with the Euphorbiaceae and Burseraceae families being notable sources.

Euphorbiaceae: The species Sebastiania adenophora from the Euphorbiaceae family is a documented source from which 3-epi-beta-amyrin has been isolated from its leaves nih.gov.

Burseraceae: Within the Burseraceae family, Trattinnickia burserifolia has been reported to yield 3-epi-beta-amyrin researchgate.net. Species from the genera Bursera and Protium within this family are also known sources of amyrins, including beta-amyrin (B1666858), which often co-occurs with its epi-isomer ub.eduwikipedia.org.

Other Families: While beta-amyrin (which can include this compound) is widely distributed wikipedia.orgebi.ac.uk, specific reports detailing the isolation of this compound from other families are less common, though it is often found alongside beta-amyrin in studies of various medicinal plants researchgate.netmdpi.com. For instance, Erythropappus species have been noted to contain 3-epi-beta-amyrin researchgate.net.

Table 1: Occurrence of 3-Epi-beta-Amyrin in Plant Species

Plant SpeciesPlant FamilyPart of PlantCitation(s)
Sebastiania adenophoraEuphorbiaceaeLeaves nih.gov
Trattinnickia burserifoliaBurseraceaeVarious researchgate.net
Erythropappus spp.Not SpecifiedVarious researchgate.net

Localization within Plant Tissues

This compound, like other amyrins, is found in various plant tissues, contributing to the protective and metabolic functions of these tissues.

Leaves: Leaves are a significant site for this compound, as demonstrated by its isolation from the leaves of Sebastiania adenophora nih.gov.

Resins and Waxes: Triterpenoids, including this compound, are commonly found in plant resins and waxes ub.eduwikipedia.org. Specifically, beta-amyrin and its derivatives are known to accumulate within the intracuticular wax layer of plant cuticles oup.comoup.com. This localization suggests a role in protecting the plant surface.

Roots: While beta-amyrin has been implicated in root development nih.govpnas.org, direct localization studies specifically for this compound in root tissues are less detailed in the provided literature. However, its close structural relationship to beta-amyrin suggests potential similar localization patterns.

Stem-Bark and Galls: this compound has also been identified in the stem-bark of certain species researchgate.net and in stem galls researchgate.net, indicating its presence in specialized plant structures.

Table 2: Localization of this compound in Plant Tissues

Plant SpeciesTissue/LocationCitation(s)
Sebastiania adenophoraLeaves nih.gov
Trattinnickia burserifoliaVarious (e.g., stem-bark) researchgate.net
Various Plant SpeciesIntracuticular wax layer oup.comoup.com
Various Plant SpeciesResins ub.eduwikipedia.org
Erythropappus spp.Various (e.g., stem galls) researchgate.net

Occurrence in Fungal Species

While primarily known from plant sources, this compound and related amyrins have also been detected in certain fungal species.

Aspergillus nidulans: The ascomycete fungus Aspergillus nidulans has been reported to produce beta-amyrin researchgate.net. Given the close association and co-occurrence of beta-amyrin and its epi-isomer in other biological systems, it is plausible that A. nidulans may also produce this compound, although direct isolation of the epi-isomer from this fungus is not explicitly detailed in the provided search results.

Other Fungi: Triterpenes such as alpha-amyrin (B196046) and beta-amyrin have been characterized from the mycelia of fungal endophytes like Guignardia mangiferae, P. clavisporus, and P. guepinii scirp.org. This suggests that endophytic fungi can biosynthesize these compounds, potentially contributing to their ecological interactions with host plants.

Proposed Ecological Roles and Contributions to Plant Metabolism

This compound, often acting in concert with beta-amyrin, is believed to play several ecological roles, contributing to plant defense, development, and inter-organismal interactions.

Defense Mechanisms: Triterpenoids like this compound are thought to act as components of superficial waxes and specialized membranes, offering protection against pathogens and pests researchgate.net. Their presence in cuticular waxes also contributes to the plant's barrier function against desiccation and environmental stressors oup.comoup.com. Furthermore, they may function as antifungal agents or precursors to such agents researchgate.net.

Allelopathy: this compound, along with other related triterpenes, has demonstrated allelopathic properties. These compounds can inhibit the root growth of competing plant species, thereby influencing plant community structure nih.govresearchgate.net. Conversely, some triterpenes have shown stimulatory effects on the root growth of certain plants nih.gov.

Plant Development: Beta-amyrin has been shown to play a role in plant development, particularly in root epidermal cell patterning nih.govpnas.org. When the metabolism of beta-amyrin is disrupted, it can lead to a "superhairy" root phenotype, indicating a significant influence on cell specification during root development nih.govpnas.org. While specific studies on this compound's role in development are limited, its structural similarity to beta-amyrin suggests potential analogous functions.

Metabolic Intermediates: this compound can serve as an intermediate in the synthesis of more complex specialized metabolites, such as triterpene glycosides. These glycosides are often involved in plant defense, for example, by conferring resistance to soil-borne diseases nih.govpnas.org.

Compound List:

this compound (3-epi-beta-amyrin)

Beta-Amyrin

Alpha-Amyrin

Beta-Amyrinone

3-Epi-lupeol

Lupenone

Taraxerol

Taraxerone

Erythrodiol

Glycyrrhetaldehyde

24-Hydroxy-beta-amyrin

16-alpha-Hydroxy-beta-amyrin

30-Hydroxy-11-oxo-beta-amyrin

11-alpha-Hydroxy-beta-amyrin

11-Oxo-beta-amyrin

Beta-amyrin acetate (B1210297)

Alpha-amyrin acetate

Oleanolic acid

Ursolic acid

Epi-isomasticadienolic acid

Oleanonic acid

Molecular Mechanisms and Preclinical Pharmacological Investigations of Epi Beta Amyrin

Enzymatic Target Interactions and Inhibition Mechanisms

Epi-beta-Amyrin and its closely related isomer, beta-Amyrin (B1666858), have demonstrated inhibitory or modulatory effects on several key enzymes involved in metabolic processes, inflammation, and neurotransmission.

Modulation of Endocannabinoid Hydrolysis Enzymes (e.g., Monoacylglycerol Lipase (B570770) (MAGL), Alpha/Beta-Hydrolase Domain-Containing Enzymes (ABHDs))

Beta-amyrin has been identified as an inhibitor of enzymes responsible for the hydrolysis of endocannabinoids, particularly 2-arachidonoylglycerol (B1664049) (2-AG). Specifically, beta-amyrin has been shown to potently inhibit 2-AG hydrolysis in brain homogenates nih.govnih.gov. While it weakly inhibits purified human monoacylglycerol lipase (MAGL), it also inhibits other α,β-hydrolases nih.govnih.gov. Studies indicate that beta-amyrin can inhibit MAGL, ABHD6, and ABHD12, enzymes crucial for endocannabinoid degradation unimi.itunipr.it. Preclinical data suggests beta-amyrin inhibits MAGL with an IC50 value of 2.800 ± 0.500 µM, while alpha-amyrin (B196046) shows a potency of 9.300 ± 1.200 µM mdpi.com. This modulation of the endocannabinoid system through the inhibition of 2-AG breakdown is proposed to contribute to beta-amyrin's analgesic and anti-inflammatory effects, operating via indirect cannabimimetic mechanisms without directly targeting cannabinoid receptors nih.govnih.gov.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2)

Beta-amyrin has been reported to inhibit cyclooxygenase (COX) enzymes mdpi.com. Specifically, a mixture of alpha- and beta-amyrin has demonstrated the ability to inhibit COX-2 expression in preclinical models of inflammation nih.gov. Further research on derivatives of alpha-amyrin has shown them to be potent inhibitors of COX-2, with some derivatives exhibiting selectivity for COX-2 over COX-1 researchgate.net. This inhibition of COX-2, an enzyme involved in the inflammatory cascade, suggests a role for amyrins in managing inflammatory processes.

Nuclear Factor-kappa B (NF-κB) Pathway Activation Modulation

The anti-inflammatory effects of alpha,beta-amyrin are also linked to their modulation of intracellular signaling pathways, including the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway nih.gov. Specifically, alpha,beta-amyrin has been shown to inhibit the activation of phospho-NF-κB nih.gov. Similarly, synthetic derivatives of alpha-amyrin have demonstrated inhibition of NF-κB activation in cellular assays researchgate.net. By dampening the NF-κB signaling cascade, amyrins can reduce the production of pro-inflammatory mediators.

Inhibition of Other Metabolic Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase, Lipase, Xanthine (B1682287) Oxidase, Tyrosinase, Monoamine Oxidase)

Alpha-Glucosidase and Alpha-Amylase: this compound, when isolated from Bauhinia winitii, was evaluated for its alpha-glucosidase inhibitory activity, although flavonoids isolated alongside it showed greater potency phcog.comphcog.com. Beta-amyrin has demonstrated inhibitory activity against alpha-amylase with an IC50 of 32.33 µM researchgate.net. The related compound, alpha,beta-amyrenone, has shown significant inhibition of yeast alpha-glucosidase (IC50 = 0.392 µg/mL) and alpha-amylase (approximately 25% inhibition at 100 µg/mL) mdpi.comresearchgate.net. Daturaolone, a derivative of beta-amyrin, also exhibited alpha-glucosidase inhibition nih.gov.

Lipase: Beta-amyrin and its related compounds have shown inhibitory effects on lipase activity. Alpha,beta-amyrenone exhibited lipase inhibition with an IC50 value of 1.193 ± 0.41 µg/mL mdpi.com, and also showed 80% inhibition when tested alone mdpi.com. Beta-amyrin has been noted to significantly attenuate cerulein-induced increases in lipase activity science.gov.

Xanthine Oxidase (XO): A mixture of alpha-amyrin and beta-amyrin has demonstrated significant inhibition of xanthine oxidase, a key enzyme in uric acid production, with an IC50 of 258.22 µg/mL mdpi.comnih.gov. In silico studies also support beta-amyrin's potential to inhibit xanthine oxidase rjptonline.org.

Tyrosinase: The alpha-amyrin and beta-amyrin mixture has been shown to suppress tyrosinase activity, an enzyme involved in melanin (B1238610) production, with an IC50 of 178.85 µg/mL mdpi.comnih.gov. Alpha-amyrin acetate (B1210297) also demonstrated moderate tyrosinase inhibition (62% at 0.1 mg/mL) science.gov.

Monoamine Oxidase (MAO): No direct evidence from the reviewed literature indicates that this compound or beta-amyrin directly inhibit monoamine oxidase.

Table 1: Enzymatic Inhibition Profiles of Beta-Amyrin and Related Compounds

EnzymeCompound(s)IC50 / Inhibition (%)Reference(s)
MAGL β-amyrin2.800 ± 0.500 µM mdpi.com
α-amyrin9.300 ± 1.200 µM mdpi.com
β-amyrinInhibits 2-AG hydrolysis nih.govnih.gov
β-amyrinInhibits ABHD6, ABHD12 unimi.itunipr.it
COX-2 β-amyrinInhibits COX mdpi.com
α,β-amyrinInhibits COX-2 expression nih.gov
α-Glucosidase Epi-β-amyrinTested, flavonoids more potent phcog.comphcog.com
Daturaolone (3-oxo-6-β-hydroxy-β-amyrin)840.4 ± 1.74 μM nih.gov
α,β-amyrenone0.392 µg/mL (yeast) researchgate.net
α-Amylase β-amyrin32.33 µM researchgate.net
α,β-amyrenone~25% inhibition at 100 µg/mL mdpi.com
Lipase α,β-amyrenone1.193 ± 0.41 µg/mL mdpi.com
α,β-amyrenone80% inhibition mdpi.com
β-amyrinAttenuates cerulein-induced increase science.gov
Xanthine Oxidase α-amyrin and β-amyrin mixture258.22 µg/mL mdpi.comnih.gov
Tyrosinase α-amyrin and β-amyrin mixture178.85 µg/mL mdpi.comnih.gov
α-amyrin acetate62% inhibition at 0.1 mg/mL science.gov

Cellular and Subcellular Mechanistic Studies

Beyond direct enzyme inhibition, this compound and its isomers exert effects at the cellular level by modulating key signal transduction pathways.

Influence on Intracellular Signal Transduction Pathways (e.g., Extracellular Signal-Regulated Kinase (ERK), Glycogen Synthase Kinase-3 Beta (GSK-3β), Protein Kinase C (PKC), Protein Kinase A (PKA))

The mechanisms underlying the anti-inflammatory and antinociceptive properties of amyrins involve the modulation of intracellular signaling cascades. Beta-amyrin's effects have been linked to the participation of Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways tandfonline.comresearchgate.net. Alpha-amyrin has also been shown to inhibit PKC and Extracellular Signal-Regulated Kinase (ERK) tandfonline.com. Furthermore, alpha,beta-amyrin has been observed to inhibit phospho-CREB (cAMP response element-binding protein) signaling nih.gov. These findings suggest that amyrins can influence cellular responses by interacting with critical kinase pathways involved in inflammation, pain perception, and cellular signaling.

Investigation of In Vitro Cellular Processes (e.g., Platelet Aggregation, Erythrocyte Membrane Stabilization)

Research has explored the effects of triterpenes, including this compound, on various cellular processes. Studies indicate that certain triterpenes can influence platelet aggregation. For instance, a formulation containing triterpenes, including those from the Burseraceae family, demonstrated inhibitory effects on ADP-induced platelet aggregation in vitro, comparable to commercial heparin researchgate.net. While specific studies isolating this compound's direct impact on erythrocyte membrane stabilization were not found in the provided search results, the broader class of triterpenes is known to interact with cell membranes, suggesting potential areas for investigation. Some research has identified this compound alongside other triterpenes like beta-amyrinone, 3-epi-lupeol, and taraxerone, and their bioactivities have been tested on the root growth of various plant species, indicating a broader scope of biological interactions researchgate.netresearchgate.netresearchgate.net.

Roles in Plant Physiology and Development (e.g., Root Epidermal Cell Patterning in Avena strigosa)

This compound and related triterpenes have been identified in various plant species, suggesting their involvement in plant physiology and development. For example, six known pentacyclic triterpenes, including 3-epi-beta-amyrin, were isolated from the leaves of Sebastiania adenophora researchgate.netresearchgate.net. The bioactivities of these compounds were tested on the root growth of several plant species, including Amaranthus hypochondriacus, Lycopersicon esculentum, and Echinochloa crus-galli, where they exhibited selective bioactivity, with some showing stimulatory effects on root growth researchgate.netresearchgate.netresearchgate.net. While direct evidence linking this compound to Avena strigosa root epidermal cell patterning was not explicitly found, the general observation of triterpenes influencing plant root development highlights their potential roles in plant morphology and growth regulation researchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies on plant development often investigate how secondary metabolites, such as triterpenes, contribute to plant responses to environmental factors like water availability or stress, which can impact root growth and cell patterning researchgate.net.

Precursor Role in Biosynthesis of Downstream Bioactive Molecules (e.g., Oleanolic Acid, Ursolic Acid, Boswellic Acids)

This compound serves as a key intermediate or precursor in the biosynthesis of various important bioactive pentacyclic triterpenoids. It is structurally related to compounds like oleanolic acid and ursolic acid, which are widely distributed in medicinal plants and possess a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities researchgate.netresearchgate.netresearchgate.net. Research indicates that triterpenes like this compound are part of complex biosynthetic pathways leading to these valuable compounds researchgate.netresearchgate.netresearchgate.net. For instance, oleanolic acid itself is described as an aglycone precursor for triterpenoid (B12794562) saponins (B1172615) and is known for its hepatoprotective, anti-inflammatory, and antioxidant effects researchgate.net. Ursolic acid, another significant triterpenoid, also exhibits antioxidant, antitumor, and anti-inflammatory properties researchgate.net. Furthermore, boswellic acids, which are major bioactive constituents in frankincense and are known for their potent anti-inflammatory activity, are also pentacyclic triterpenes researchgate.netresearchgate.net. While the direct enzymatic conversion of this compound to all these specific downstream molecules may vary in detail across different plant species and metabolic pathways, its structural similarity and presence in plants known to produce these compounds strongly suggest its role as a biosynthetic precursor or closely related intermediate researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Compound List

this compound

Beta-amyrin

Beta-amyrinone

3-epi-lupeol

Lupenone

Taraxerol

Taraxerone

Oleanolic Acid

Ursolic Acid

Boswellic Acids

3-epi-beta-amyrin (mentioned in search results, likely a typo or alternative naming for this compound)

Alpha-amyrin

Alpha-amyrenone (B196044)

3-epi-alpha-amyrin (B2828276)

3alpha,16beta-dihydroxyurs-12-ene

3alpha,16beta-dihydroxyolean-12-ene

3alpha-hydroxytirucall-8,24-dien-21-oic acid

3alpha-hydroxytirucall-7,24-dien-21-oic acid

3-oxotirucall-8,24-dien-21-oic acid

Betulinic acid

23-hydroxybetulinic acid

Glycyrrhetinic acid

Senegenin

11-keto-β-boswellic acid (β-KBA)

3-acetyl-9,11-dehydro-β-boswellic acid (β-AKBA)

α-boswellic acid (α-BA)

β-boswellic acid (β-BA)

3-acetyl α-boswellic acid (α-ABA)

3-acetyl β-boswellic acid (β-ABA)

Maniladiol

Brein

Tirucallol

Sitosterol

Stigmasterol

Germanicol

Germanicone

Lupeol (B1675499)

Taraxer-14-en-3beta-ol

3,16-dioxo-13beta,28-epoxyoleanane (embilionone)

Schimperinone

4,5-dihydro-5'alpha-toxicarol

(+)-clovan-2beta,9alpha-diol

Ferulic acid

Trimethylquercetin

3,7-dimethylquercetin

Abscisic acid

3beta-hydroxy-24-ethylcholest-5-en-7-one

Loliolide

Gambireine

1,1-dimethyl-2-acetyl-diethyl ether

Opuntisteroside

Daucosterol

Methyl eucomate

Eucomic acid

Gluco-syringic acid

3-O-acetyl-hydroxy-lup-20(29)-en-24-oic acid

3alpha-hydroxy-lup-20(29)-en-24-oic acid

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of epi-beta-Amyrin, and how can spectral data discrepancies be resolved?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) for primary characterization. Cross-reference data with the NIST Chemistry WebBook and published triterpenoid studies. Discrepancies in spectral peaks (e.g., unexpected shifts) may arise from solvent effects or impurities; replicate experiments under controlled conditions and compare results with literature values .
  • Example Workflow :

TechniqueKey ParametersCommon Pitfalls
NMRDeuterated solvents, 500+ MHzSolvent residual peaks masking signals
HRMSESI+/ESI- modes, <5 ppm errorAdduct formation altering m/z ratios

Q. How should researchers design experiments to optimize the synthesis of this compound from natural sources?

  • Methodology : Begin with column chromatography for preliminary isolation, followed by HPLC purification. Validate purity via melting point analysis and thin-layer chromatography (TLC). For reproducibility, document solvent ratios, temperature, and pressure settings in detail . Include negative controls (e.g., solvent-only runs) to identify contamination sources.
  • Key Considerations :

  • Plant extraction efficiency varies seasonally; standardize biomass collection protocols.
  • Use orthogonal methods (e.g., UV-Vis and NMR) to confirm compound identity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in anti-inflammatory assays be systematically addressed?

  • Methodology : Conduct a meta-analysis of existing studies, focusing on variables such as:

  • Cell lines (e.g., RAW264.7 macrophages vs. primary cells).
  • Dosage ranges (µM vs. mM).
  • Assay endpoints (e.g., COX-2 inhibition vs. cytokine profiling).
  • In vivo vs. in vitro models.
    • Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Replicate conflicting experiments while controlling for batch-to-batch variability in compound purity .

Q. What strategies are effective for comparative studies of this compound and its structural analogs (e.g., α-Amyrin)?

  • Methodology :

Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with targets like NF-κB or PPAR-γ.

Thermodynamic Stability : Analyze differential scanning calorimetry (DSC) data to assess melting points and crystalline forms.

Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate absorption differences.

  • Documentation : Follow Beilstein Journal guidelines for reporting synthetic protocols and spectral data .

Data Interpretation & Validation

Q. How should researchers validate the purity of this compound in pharmacological studies?

  • Methodology :

  • Combine chromatographic (HPLC-DAD) and spectroscopic (NMR) methods.
  • Quantify impurities using area-under-curve (AUC) analysis with a detection threshold of <0.5%.
  • For in vivo studies, include a certificate of analysis (CoA) with lot-specific purity data .

Q. What are best practices for resolving inconsistencies in this compound’s reported physicochemical properties (e.g., solubility, logP)?

  • Methodology :

  • Re-measure properties using standardized protocols (e.g., shake-flask method for logP).
  • Compare results with predictive models (e.g., ChemAxon or ACD/Labs).
  • Publish raw data and experimental conditions to facilitate cross-study validation .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and documentation of plant-derived this compound?

  • Guidelines :

  • Obtain permits for biomass collection under the Nagoya Protocol.
  • Document geographic origin, voucher specimens, and extraction yields in supplementary materials .

Q. What steps are critical for replicating this compound’s reported biological activities?

  • Checklist :

  • Share detailed assay protocols (e.g., incubation times, serum concentrations).
  • Deposit raw datasets in repositories like Zenodo or Figshare.
  • Disclose conflicts of interest (e.g., commercial assay kits used) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.